(2E)-2-methoxyimino-2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetic acid
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Overview
Description
(2E)-2-methoxyimino-2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetic acid is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyimino group, and a propan-2-ylidenehydrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-methoxyimino-2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the methoxyimino group, and the addition of the propan-2-ylidenehydrazinyl moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-methoxyimino-2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.
Scientific Research Applications
(2E)-2-methoxyimino-2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-methoxyimino-2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer with similar applications.
Dichloroaniline: An aniline derivative with different substitution patterns.
Uniqueness
(2E)-2-methoxyimino-2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2E)-2-methoxyimino-2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3S/c1-5(2)11-12-9-10-6(4-17-9)7(8(14)15)13-16-3/h4H,1-3H3,(H,10,12)(H,14,15)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKURZXQSZHJBNN-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C(=NOC)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NNC1=NC(=CS1)/C(=N\OC)/C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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